molecular formula C21H29NO B14740581 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol CAS No. 5414-53-9

4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol

Cat. No.: B14740581
CAS No.: 5414-53-9
M. Wt: 311.5 g/mol
InChI Key: XAPKJTOWVOTWGP-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is an organic compound that features a tert-butyl group, a diethylaminomethyl group, and a phenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol typically involves multi-step organic reactions. One common method is the alkylation of phenol derivatives with tert-butyl groups, followed by the introduction of the diethylaminomethyl group through Mannich reaction conditions. The phenyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the diethylaminomethyl group can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-2-(diethylaminomethyl)phenol
  • 4-Tert-butyl-2-(methylaminomethyl)phenol
  • 4-Tert-butyl-2-(dimethylaminomethyl)phenol

Uniqueness

4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is unique due to the presence of both the diethylaminomethyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5414-53-9

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

4-tert-butyl-2-(diethylaminomethyl)-6-phenylphenol

InChI

InChI=1S/C21H29NO/c1-6-22(7-2)15-17-13-18(21(3,4)5)14-19(20(17)23)16-11-9-8-10-12-16/h8-14,23H,6-7,15H2,1-5H3

InChI Key

XAPKJTOWVOTWGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O

Origin of Product

United States

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